molecular formula C26H32N2O4 B4963659 3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol}

3,3'-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol}

Cat. No.: B4963659
M. Wt: 436.5 g/mol
InChI Key: FBXKQZDIIYRQHD-UHFFFAOYSA-N
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Description

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is an organic compound with a complex structure that includes benzene rings, ether linkages, and amino alcohol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} typically involves the coupling of aromatic amines with appropriate intermediates. One common method involves the reaction of 4-methylphenylamine with 1,4-dihydroxybenzene under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[Benzene-1,4-diylbis(oxy)]bis{1-[(4-methylphenyl)amino]propan-2-ol} is unique due to its specific combination of benzene rings, ether linkages, and amino alcohol groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylanilino)propoxy]phenoxy]-3-(4-methylanilino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O4/c1-19-3-7-21(8-4-19)27-15-23(29)17-31-25-11-13-26(14-12-25)32-18-24(30)16-28-22-9-5-20(2)6-10-22/h3-14,23-24,27-30H,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXKQZDIIYRQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=CC=C(C=C3)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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